Griess-reagent

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

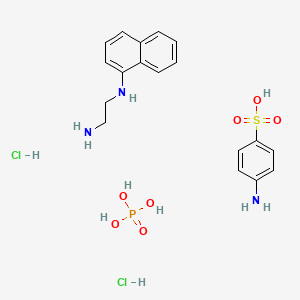

4-aminobenzenesulfonic acid;N'-naphthalen-1-ylethane-1,2-diamine;phosphoric acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C6H7NO3S.2ClH.H3O4P/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;7-5-1-3-6(4-2-5)11(8,9)10;;;1-5(2,3)4/h1-7,14H,8-9,13H2;1-4H,7H2,(H,8,9,10);2*1H;(H3,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSDJLYRRUSPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN.C1=CC(=CC=C1N)S(=O)(=O)O.OP(=O)(O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N3O7PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Nitric Oxide Detection Using the Griess Reagent Principle

For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. This guide provides an in-depth overview of the Griess reagent principle, a common and cost-effective colorimetric method for the indirect measurement of NO.

Core Principle: The Griess Reaction

Nitric oxide is a highly reactive molecule with a short half-life, making its direct measurement challenging. The Griess test provides an indirect method by quantifying nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[1][2] The principle lies in a two-step diazotization reaction first described by Peter Griess in 1879.[1][3][4][5]

-

Diazotization: In an acidic medium, nitrite reacts with sulfanilamide (B372717) (or a similar sulfonamide derivative) to form a diazonium salt.[2][3][4][6]

-

Azo Coupling: This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, colored azo compound.[2][3][4][6]

The resulting magenta-colored azo dye has a maximum absorbance at approximately 540-548 nm, and the intensity of the color is directly proportional to the nitrite concentration in the sample.[3][7][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the Griess assay for nitric oxide detection.

| Parameter | Value | Notes | Source(s) |

| Analyte | Nitrite (NO₂⁻) | Indirect measure of Nitric Oxide (NO) | [1][2] |

| Detection Method | Colorimetric (Spectrophotometry) | Measures absorbance of a colored azo dye | [3][6] |

| Optimal Wavelength | 520 - 590 nm (typically 540-548 nm) | The peak absorbance of the chromophoric azo product | [3][8] |

| Detection Limit | ~0.5 µM to 2.5 µM | Sensitivity can be matrix-dependent | [1][3][7][9] |

| Linear Range | Typically 1 - 100 µM | Varies depending on the specific kit and protocol | [8][10] |

| Incubation Time | 5 - 30 minutes | Time required for the color development reaction | [2][8] |

Signaling Pathway: The Griess Reaction Chemistry

The chemical transformations underlying the Griess test are fundamental to its application. The following diagram illustrates the two-step reaction.

Caption: Chemical pathway of the Griess reaction for nitrite detection.

Experimental Protocols

Accurate quantification of nitric oxide using the Griess reagent requires careful attention to the experimental protocol. Below are detailed methodologies for sample preparation and the assay procedure.

Sample Preparation

Biological samples often contain substances that can interfere with the Griess reaction, such as proteins.[9] Therefore, proper sample preparation is critical.

-

Cell Culture Supernatants: Centrifuge the medium to remove any cells or debris. The clear supernatant can typically be used directly.[11]

-

Plasma/Serum: Deproteinization is necessary. This can be achieved through ultrafiltration using molecular weight cutoff filters (e.g., 10,000 MWCO) or by chemical precipitation with reagents like zinc sulfate.[7][10][12] Acidic precipitation methods should be avoided as they can lead to nitrite loss.[7]

-

Urine: Samples often require dilution (e.g., 10-fold) with assay buffer or deionized water to bring the nitrite concentration within the linear range of the assay.[12]

-

Tissue Homogenates: Tissues should be homogenized in an appropriate buffer, followed by centrifugation to pellet cellular debris. The resulting supernatant should then be deproteinized.[10]

Total Nitric Oxide (Nitrite + Nitrate) Measurement

In many biological systems, NO is oxidized to both nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻). To measure total NO production, nitrate must first be converted to nitrite.[5]

-

Nitrate Reduction: This is commonly achieved using nitrate reductase, an enzyme that catalyzes the reduction of nitrate to nitrite in the presence of a cofactor like NADPH.[6][8][13] Alternatively, chemical reducing agents such as cadmium or vanadium(III) chloride can be used.[7]

Griess Assay Protocol (96-well plate format)

This protocol is a generalized procedure based on common commercial kits and published methods.[2][8][11][14]

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature.

-

Prepare the Griess Reagent by mixing equal volumes of the Sulfanilamide solution (e.g., 1% sulfanilamide in 5% phosphoric acid) and the NED solution (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8] Some protocols recommend sequential addition for enhanced sensitivity.[2]

-

Prepare a Nitrite Standard curve by performing serial dilutions of a stock sodium nitrite solution (e.g., 100 µM) in the same buffer or medium as the samples. The range should typically cover 1-100 µM.[8]

-

-

Assay Procedure:

-

Pipette 50 µL of each standard and sample into duplicate or triplicate wells of a clear, flat-bottom 96-well plate.[2][14]

-

Add 50 µL of the Sulfanilamide Solution to all wells.[2]

-

Incubate for 5-10 minutes at room temperature, protected from light.[2]

-

Add 50 µL of the NED Solution to all wells.[2]

-

Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.[2]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 540 nm (or a wavelength between 520-590 nm) using a microplate reader.[8]

-

Subtract the absorbance of a blank (reagent-only) well from all readings.

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.

-

Experimental Workflow

The following diagram outlines the typical workflow for nitric oxide detection using the Griess assay, including the optional nitrate reduction step.

Caption: General experimental workflow for the Griess assay.

Interferences and Limitations

While widely used, the Griess assay is susceptible to interferences from various compounds commonly found in biological samples.[7]

-

Negative Interferences: Reducing agents such as ascorbate, thiols (e.g., glutathione), and NADPH can react with nitrite or the diazonium intermediate, leading to an underestimation of NO levels.[7][9]

-

Positive Interferences: Compounds that absorb light near 540 nm, such as hemoglobin, can artificially inflate the absorbance readings.[9] High protein concentrations can also interfere with the reaction.[9]

-

pH Sensitivity: The diazotization reaction is pH-dependent and requires acidic conditions.

-

Low Sensitivity in Complex Media: The sensitivity of the Griess assay can be lower in complex biological media like blood or plasma compared to simple buffer solutions.[3]

Conclusion

The Griess reagent principle offers a simple, rapid, and inexpensive method for the indirect quantification of nitric oxide. For professionals in research and drug development, a thorough understanding of its chemical basis, procedural nuances, and inherent limitations is paramount for generating accurate and reliable data. By implementing proper sample preparation and controls, the Griess assay remains a valuable tool in the study of nitric oxide biology.

References

- 1. Griess Reagent System [promega.com]

- 2. promega.com [promega.com]

- 3. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Griess test - Wikipedia [en.wikipedia.org]

- 5. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. cosmobiousa.com [cosmobiousa.com]

An In-depth Technical Guide to the Griess Reaction Mechanism

For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) is a critical aspect of studying nitric oxide (NO) signaling pathways in various physiological and pathological contexts. The Griess reaction, a simple and cost-effective colorimetric method, has long been a staple for this purpose. This guide provides a comprehensive overview of the Griess reaction, including its underlying mechanism, detailed experimental protocols, and the context of its application in nitric oxide research.

The Core Mechanism: A Two-Step Diazotization Process

First described by Johann Peter Griess in 1858, the Griess test is a chemical process that detects the presence of nitrite ions (NO₂⁻) in an aqueous solution.[1] The reaction is characterized by a two-step diazotization reaction.[2]

Step 1: Diazotization of Sulfanilamide (B372717)

Under acidic conditions, nitrite reacts with a primary aromatic amine, most commonly sulfanilic acid or sulfanilamide, to form a transient diazonium salt.[3][4] The acidic environment is crucial for the formation of nitrous acid (HNO₂) from nitrite, which then acts as the diazotizing agent.[5]

Step 2: Azo Coupling Reaction

The newly formed diazonium salt is a reactive intermediate that readily couples with a second aromatic compound, N-(1-naphthyl)ethylenediamine (NED), to form a stable and intensely colored azo dye.[3][6] This azo dye exhibits a characteristic magenta color with a maximum absorbance at approximately 540-550 nm.[2] The intensity of the color is directly proportional to the concentration of nitrite present in the sample.[4]

Quantitative Analysis of Nitrite

The Griess reaction provides a quantitative measure of nitrite concentration by correlating the absorbance of the final azo dye product with a known concentration standard curve.

| Parameter | Value | Source(s) |

| Wavelength of Maximum Absorbance (λmax) | ~540 - 550 nm | [2] |

| Limit of Detection (LOD) | 0.02 µM to 2.5 µM | [1][2] |

| Linear Range | Typically 1 µM to 100 µM | [2] |

| Reaction Time | 10 - 30 minutes at room temperature | [2] |

Experimental Protocols

Accurate and reproducible results with the Griess assay depend on careful adherence to established protocols. Below are detailed methodologies for performing the Griess assay in common biological samples.

General Reagent Preparation

-

Griess Reagent: Commercial kits are widely available and recommended for consistency.[7] Alternatively, a fresh Griess reagent can be prepared by mixing equal volumes of:

-

Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.[8]

-

Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.[8]

-

-

Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) is prepared in the same buffer or medium as the samples to generate a standard curve.[9]

Protocol 1: Nitrite Measurement in Cell Culture Supernatant

This protocol is adapted for the analysis of nitrite concentration in the supernatant of cultured cells, such as RAW 264.7 macrophages.[6][9]

-

Cell Culture and Treatment: Plate cells at a desired density (e.g., 1 x 10⁵ cells/mL) in a 24-well plate and incubate for 24 hours.[6] Treat cells with experimental compounds as required.

-

Sample Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer it to a corresponding well in a 96-well microplate.[9]

-

Standard Curve Preparation: Prepare a series of dilutions of the nitrite standard solution in the cell culture medium to create a standard curve (e.g., 0-100 µM).[9]

-

Griess Reaction: Add 100 µL of the freshly prepared Griess reagent to each well of the 96-well plate containing the standards and samples.[9]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 540 nm and 550 nm using a microplate reader.[9]

-

Data Analysis: Subtract the absorbance of a blank (culture medium with Griess reagent) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the nitrite concentration of the samples by interpolating their absorbance values from the standard curve.[9]

Protocol 2: Nitrite and Nitrate (B79036) Measurement in Plasma

For biological fluids like plasma, a deproteinization step is necessary to prevent interference with the assay.[10] To measure total nitric oxide production, nitrate (NO₃⁻) must first be reduced to nitrite.

-

Sample Preparation (Deproteinization):

-

Nitrate Reduction (for total NO measurement):

-

Several methods can be used for nitrate reduction, including enzymatic reduction with nitrate reductase or chemical reduction with vanadium(III) chloride.[10][11] The latter is described here.

-

To 100 µL of the deproteinized sample, add 100 µL of Vanadium(III) chloride solution (25 mM in 1 M HCl).[3]

-

Incubate the plate at 50°C for 60 minutes.[3]

-

Cool to room temperature for 5 minutes.[3]

-

-

Griess Reaction:

-

Add 50 µL of the combined Griess reagent mixture to each well.[3]

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.[3]

-

Calculations:

-

To determine the nitrate concentration, subtract the nitrite concentration (measured in a parallel sample without the nitrate reduction step) from the total nitrite concentration (measured after the reduction step).

-

Visualizing the Processes

To better understand the chemical reactions and workflows, the following diagrams are provided.

Application in Nitric Oxide Signaling Research

The Griess reaction is a valuable tool for indirectly measuring nitric oxide (NO) production.[2] NO is a highly reactive and short-lived signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[12][13] In biological systems, NO is rapidly oxidized to the more stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[14] By quantifying the levels of these metabolites, researchers can infer the activity of nitric oxide synthases (NOS), the enzymes responsible for NO production.[15]

There are three main isoforms of NOS:

-

nNOS (neuronal NOS or NOS-1): Primarily found in neuronal tissue.[13]

-

iNOS (inducible NOS or NOS-2): Expressed in various cells in response to inflammatory stimuli.[13]

-

eNOS (endothelial NOS or NOS-3): Located in endothelial cells lining blood vessels.[13]

The Griess assay is particularly useful for studying the activity of iNOS, which can produce large amounts of NO in response to immunological challenges.

References

- 1. Griess test - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. air.unimi.it [air.unimi.it]

- 4. mdpi.com [mdpi.com]

- 5. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric Oxide Signaling | Signal Transduction | Tocris Bioscience [tocris.com]

- 14. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of the Griess Test: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) is crucial for understanding the role of nitric oxide (NO) in various physiological and pathological processes. The Griess test, a robust and cost-effective colorimetric assay, has been a cornerstone of nitrite and nitrate (B79036) analysis for over a century. This guide provides a detailed examination of the core chemistry, experimental protocols, and quantitative parameters of the Griess test.

Core Chemical Principles

The Griess test is a two-step diazotization reaction that converts nitrite into a stable and colored azo compound.[1][2] The reaction was first described by Peter Griess in 1858.[1][3]

The process begins with the reaction of a nitrite-containing sample with a diazotizing reagent, typically sulfanilamide (B372717), under acidic conditions.[2][4] This forms a transient diazonium salt.[2] Subsequently, a coupling reagent, N-(1-naphthyl)ethylenediamine (NED), is added, which reacts with the diazonium salt to produce a stable, intensely colored azo dye.[1][2] The intensity of the resulting pink-red or purple color is directly proportional to the nitrite concentration in the sample and can be quantified spectrophotometrically.[1][2]

The overall reaction is as follows:

-

Diazotization: In an acidic medium, the nitrite ion (NO₂⁻) reacts with sulfanilamide to form a diazonium salt.

-

Azo Coupling: The diazonium salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye.[1]

The resulting azo dye exhibits a characteristic absorbance maximum, typically in the range of 520-590 nm, with most protocols specifying a measurement at or around 548 nm.[5][6]

Quantitative Data Summary

The Griess test is a sensitive method for nitrite quantification. The following table summarizes key quantitative parameters associated with the assay.

| Parameter | Typical Value(s) | Notes |

| Absorbance Maximum (λmax) | 540 - 548 nm | The exact maximum can vary slightly depending on the specific Griess reagent formulation and the solvent.[2][5][7] |

| Limit of Detection (LOD) | 0.02 - 2.5 µM | The detection limit can be influenced by the sample matrix and the specific protocol used.[1][4][5] Some commercial kits claim detection as low as 100 nM.[8] |

| Linear Range | Typically 1 - 100 µM | The linear range should be determined for each specific assay setup by generating a standard curve.[6] |

Experimental Protocols

While specific protocols may vary between commercial kits and research laboratories, the following outlines a generalized methodology for performing the Griess test in a 96-well microplate format, a common high-throughput application.

Reagent Preparation

-

Griess Reagent: A typical formulation involves two separate solutions that are often mixed just before use:

-

Solution A (Diazotizing Reagent): Sulfanilamide (e.g., 1-2% w/v) in an acidic solution (e.g., 5% phosphoric acid).[1][5]

-

Solution B (Coupling Reagent): N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (e.g., 0.1-0.2% w/v) in deionized water.[1][5]

-

Working Griess Reagent: Equal volumes of Solution A and Solution B are mixed immediately before the assay. This mixture is typically stable for only a few hours.[5]

-

-

Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) in deionized water is used to prepare a series of dilutions for generating a standard curve.[5]

Sample Preparation

-

Biological Fluids (Plasma, Serum, Urine): These samples often require deproteinization to avoid interference.[2] This can be achieved by methods such as ultrafiltration using 10 kDa molecular weight cut-off filters or chemical precipitation with agents like zinc sulfate.[2][9] Acidic precipitation methods should be avoided as they can lead to nitrite loss.[2]

-

Cell Culture Supernatants: These can often be used directly after centrifugation to remove any cells or debris.

-

Tissue Homogenates: Tissues should be homogenized in an appropriate buffer and then centrifuged to pellet cellular debris. The resulting supernatant is used for the assay.

Assay Procedure (96-Well Plate)

-

Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock solution in the same matrix as the samples (e.g., deionized water, cell culture medium). A typical range is 1-100 µM.[5]

-

Sample and Standard Addition: Add a specific volume of the standards and samples to individual wells of the 96-well plate (e.g., 50-150 µL).[5]

-

Griess Reagent Addition: Add an equal volume of the freshly prepared working Griess Reagent to each well.

-

Incubation: Incubate the plate at room temperature for a period of 10-30 minutes, protected from light.[5][9]

-

Absorbance Measurement: Measure the absorbance at or near 548 nm using a microplate reader.[5]

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Measurement of Total Nitric Oxide (NOx)

In biological systems, NO is rapidly oxidized to both nitrite (NO₂⁻) and nitrate (NO₃⁻).[10] The Griess test only detects nitrite. To determine the total NO production (often referred to as NOx), nitrate must first be reduced to nitrite. This is commonly achieved using enzymes like nitrate reductase or reducing agents such as cadmium or vanadium(III) chloride.[2][11] The Griess assay is then performed on the nitrate-reduced samples to measure the total nitrite concentration.

Potential Interferences

A number of substances can interfere with the Griess assay, leading to inaccurate results. These include:

-

Reducing agents: Ascorbate and reduced thiols can interfere with the diazotization reaction.[2]

-

Proteins: High protein concentrations can interfere with the assay, necessitating a deproteinization step.[2][12]

-

NADPH: This cofactor can interfere with the Griess reaction.[2]

-

Anticoagulants: Some anticoagulants, such as heparin and EDTA, have been reported to interfere with the assay under certain conditions.[2][13]

It is crucial to perform appropriate controls and validate the assay for the specific sample matrix being analyzed.

Visualizations

Chemical Reaction Pathway

References

- 1. Griess test - Wikipedia [en.wikipedia.org]

- 2. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 3. Griess Reagent System [promega.com]

- 4. Griess Reagent System Protocol [promega.jp]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. Griess Reagent Kit, for nitrite quantitation 1 Kit | Buy Online | Invitrogen™ [thermofisher.com]

- 9. assaygenie.com [assaygenie.com]

- 10. biotium.com [biotium.com]

- 11. mdpi.com [mdpi.com]

- 12. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Griess Diazotization Reaction: A Cornerstone of Chemical Synthesis and Analysis

An In-depth Technical Guide on its Discovery, History, and Core Applications for Researchers, Scientists, and Drug Development Professionals

Introduction

First described in 1858 by the German chemist Johann Peter Griess, the diazotization reaction has become a fundamental tool in organic chemistry. This reaction, which converts a primary aromatic amine into a diazonium salt, has paved the way for the synthesis of a vast array of organic compounds, most notably the vibrant azo dyes. Beyond its synthetic utility, the Griess diazotization reaction is the linchpin of the widely used Griess test, a sensitive analytical method for the detection and quantification of nitrite (B80452) ions. This technical guide provides a comprehensive overview of the discovery and history of the Griess diazotization reaction, details its underlying mechanism, presents key experimental protocols, and explores its significant applications in drug development and analytical sciences.

Discovery and Historical Context

The journey to the discovery of the diazotization reaction began in the mid-19th century amidst the burgeoning field of synthetic organic chemistry. Johann Peter Griess, a chemist working at the Royal College of Chemistry in London, made his seminal discovery in 1858 while investigating the reaction of nitrous acid with 2,4-dinitroaniline.[1][2] His initial observations were documented in his 1858 publication, "Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure" (Preliminary notice on the reaction of nitrous acid with picramic acid and aminonitrophenol).[3]

Griess's early experiments involved treating an alcoholic solution of picramic acid with nitrous acid at low temperatures.[2] This departure from the then-common practice of conducting reactions at elevated temperatures proved to be crucial for the isolation of the relatively unstable diazonium salt. He observed the formation of a new class of compounds, which he named "diazo" compounds, that exhibited unique reactivity. This discovery laid the foundation for the development of the vast family of azo dyes, which would revolutionize the textile industry.[4] The initial application of this reaction in analytics came later, with the development of the Griess test for nitrite.

The Chemistry of Diazotization and Azo Coupling

The Griess diazotization reaction is a two-part process that first involves the formation of a diazonium salt from a primary aromatic amine, followed by a coupling reaction with an activated aromatic compound to form an azo compound.

The Diazotization Reaction Mechanism

The diazotization reaction is typically carried out in a cold, acidic solution. The key steps are as follows:

-

Formation of Nitrous Acid: In situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[5]

-

Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The nitrosonium ion is attacked by the nucleophilic lone pair of the primary aromatic amine.

-

Formation of an N-Nitrosamine: Deprotonation of the resulting intermediate yields an N-nitrosamine.

-

Tautomerization and Protonation: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated in the acidic medium.

-

Formation of the Diazonium Ion: The loss of a water molecule from the protonated diazohydroxide results in the formation of the resonance-stabilized diazonium ion.

The Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in an electrophilic aromatic substitution reaction. This is known as the azo coupling reaction and results in the formation of a brightly colored azo compound. The position of the coupling is directed by the activating group on the coupling component, typically occurring at the para position.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the Griess diazotization reaction.

Griess's Original Experiment (Conceptual Reconstruction)

While the exact details of Griess's 1858 experiment are not fully elaborated in easily accessible modern sources, a conceptual reconstruction based on historical accounts can be outlined.[2]

Objective: To investigate the reaction of nitrous acid with an aromatic amine at low temperature.

Materials:

-

Picramic acid (2-amino-4,6-dinitrophenol)

-

Source of nitrous acid (e.g., by passing nitrous fumes into the solution or in situ generation)

-

Ice

Procedure:

-

A solution of picramic acid in ethanol was prepared.

-

The solution was cooled in an ice bath.

-

Nitrous acid was introduced into the cold ethanolic solution.

-

The reaction mixture was maintained at a low temperature, which was crucial for the stability of the resulting diazonium salt.

-

The formation of a new, crystalline product was observed.

This foundational experiment demonstrated the feasibility of forming stable diazonium salts from aromatic amines under controlled, cold conditions.

Modern Protocol for the Diazotization of Aniline (B41778) and Synthesis of an Azo Dye

This protocol details the synthesis of p-hydroxyazobenzene from aniline and phenol (B47542), a classic undergraduate laboratory experiment.[6][7][8][9]

Objective: To synthesize p-hydroxyazobenzene via a diazotization and azo coupling reaction.

Part A: Diazotization of Aniline

Materials:

-

Aniline (4.5 mL)

-

Concentrated Hydrochloric Acid (10 mL)

-

Sodium Nitrite (4 g)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, mix 10 mL of concentrated hydrochloric acid and 20 mL of water. To this, add 4.5 mL of aniline and stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 4 g of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution to the cold aniline solution with constant stirring, maintaining the temperature below 5 °C. This will form the benzenediazonium (B1195382) chloride solution.

Part B: Azo Coupling with Phenol

Materials:

-

Phenol (4 g)

-

Sodium Hydroxide (B78521) (10% aqueous solution)

-

Benzenediazonium chloride solution (from Part A)

Procedure:

-

Dissolve 4 g of phenol in 40 mL of 10% sodium hydroxide solution in a beaker.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold benzenediazonium chloride solution to the alkaline phenol solution with constant stirring.

-

A brightly colored precipitate of p-hydroxyazobenzene will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and allow it to dry.

Protocol for the Griess Test for Nitrite Quantification

The Griess test is a colorimetric method for the sensitive detection of nitrite ions. The protocol below is a typical procedure used in analytical laboratories.

Objective: To determine the concentration of nitrite in an aqueous sample.

Materials:

-

Griess Reagent:

-

Component A: 1% (w/v) Sulfanilamide in 5% (v/v) Phosphoric Acid

-

Component B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in distilled water

-

-

Nitrite Standard Solutions (for calibration curve)

-

Aqueous sample containing nitrite

Procedure:

-

Prepare a series of nitrite standard solutions of known concentrations (e.g., 0, 1, 2, 5, 10, 20 µM).

-

To 100 µL of each standard and sample in a 96-well microplate, add 50 µL of Griess Reagent Component A.

-

Incubate at room temperature for 5-10 minutes, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate at room temperature for 5-10 minutes, protected from light. A pink to magenta color will develop.

-

Measure the absorbance of each well at 540 nm using a spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values on the calibration curve.

Quantitative Data

The Griess diazotization reaction and the subsequent Griess test are amenable to quantitative analysis. The following tables summarize key quantitative data.

| Parameter | Value | Reference(s) |

| Griess Test Wavelength of Maximum Absorbance (λmax) | 540 nm | [10] |

| Griess Test Detection Limit | 0.02 - 2 µM | [8] |

| Griess Test Linearity Range | Typically up to 100 µM | [8] |

| Analyte | Method | Reported Yield/Recovery | Reference(s) |

| p-Hydroxyazobenzene | Laboratory Synthesis | ~80-90% (typical) | General organic chemistry lab manuals |

| Sulfadiazine | Spectrophotometric determination | 97.3 - 100.8% recovery | [4] |

| Prontosil | Laboratory Synthesis | ~26% (after purification) | [11] |

Applications in Drug Development and Research

The Griess diazotization reaction has had a profound impact on drug development, both in the synthesis of active pharmaceutical ingredients (APIs) and in analytical quality control.

Synthesis of Pharmaceuticals

-

Sulfonamide Antibiotics: The discovery of Prontosil, the first commercially available antibacterial drug, was a direct outcome of research into azo dyes.[12][13] Prontosil itself is an azo compound synthesized via diazotization. It was later discovered that Prontosil is a prodrug, being metabolized in the body to the active compound, sulfanilamide.[1][14] The synthesis of many sulfonamide drugs involves a diazotization step or starts from precursors that are synthesized using this reaction.

-

Paracetamol (Acetaminophen): While the most common industrial synthesis of paracetamol does not involve diazotization, alternative synthetic routes utilizing the diazotization of p-aminophenol have been explored.[2][9][15][16]

Pharmaceutical Analysis

The diazotization reaction is a cornerstone of titrimetric and spectrophotometric methods for the quantification of drugs containing a primary aromatic amine group.

-

Diazotization Titration: This method is widely used for the assay of sulfonamides and other primary aromatic amines in pharmaceutical formulations.[7] The drug is titrated with a standardized solution of sodium nitrite in an acidic medium. The endpoint is typically detected using an external indicator like starch-iodide paper or potentiometrically.

-

Colorimetric Quantification: The Griess reaction can be adapted for the colorimetric determination of drugs that are primary aromatic amines. The drug is diazotized and then coupled with a suitable reagent to produce a colored compound, the absorbance of which is proportional to the drug concentration.[4][6][10]

Conclusion

From its serendipitous discovery in 1858 to its modern-day applications in high-throughput screening and continuous flow synthesis, the Griess diazotization reaction has remained a vital transformation in the chemist's toolkit. Its historical significance is intertwined with the birth of the synthetic dye industry and the dawn of the antibiotic era. For today's researchers, scientists, and drug development professionals, a thorough understanding of the principles, protocols, and applications of this venerable reaction is indispensable for innovation in both chemical synthesis and analytical science. The continued refinement of diazotization methods promises to further enhance its utility in creating novel molecules and developing more sensitive and efficient analytical techniques.

References

- 1. Peter Griess - Wikipedia [en.wikipedia.org]

- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Griess test - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Griess Diazo Reaction (Chapter 55) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Preparation of p-Hydroxyazobenzene Explain the process of preparing p-hy.. [askfilo.com]

- 7. Conversion of Aniline to p-hydroxyazobenzene [allen.in]

- 8. Give the preparation of p hydroxy azobenzene with complete reaction with .. [askfilo.com]

- 9. byjus.com [byjus.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 15. insights.sent2promo.com [insights.sent2promo.com]

- 16. Griess, J.P. (1858) Vorlaufige Notiz über die Einwirkung von salpetriger Saure auf Amidinitround Aminitrophenylsaure. Justus Liebigs Annalen der Chemie, 1858, 123-125. - References - Scientific Research Publishing [scirp.org]

The Role of Nitric Oxide in Biological Systems: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Principles, Measurement, and Signaling Pathways of a Pivotal Signaling Molecule

Introduction

Nitric oxide (NO), a simple diatomic molecule, has emerged from its origins as an environmental pollutant to a molecule of profound significance in biological systems.[1] Its recognition as a key signaling molecule, heralded by the 1992 "Molecule of the Year" award and the 1998 Nobel Prize in Physiology or Medicine, underscores its critical role in a vast array of physiological and pathological processes.[2] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core aspects of nitric oxide biology. We will delve into its synthesis, its multifaceted roles in the cardiovascular, nervous, and immune systems, the intricate signaling pathways it governs, and the experimental methodologies used to investigate its function.

Nitric oxide's biological effects are mediated through its production by a family of enzymes known as nitric oxide synthases (NOS).[3][4] These enzymes catalyze the conversion of the amino acid L-arginine to L-citrulline, releasing NO in the process.[2][3][5] Three distinct isoforms of NOS have been identified, each with unique regulatory mechanisms and tissue distribution, which ultimately dictates the specific physiological role of the NO produced.[3][4][5][6]

This guide will provide a detailed exploration of these isoforms, their kinetics, and the signaling cascades they initiate, with a particular focus on the canonical soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Furthermore, we will present key quantitative data in a structured format for easy comparison and provide detailed protocols for essential experiments in nitric oxide research.

Nitric Oxide Synthase (NOS) Isoforms

The production of nitric oxide is tightly regulated and compartmentalized, primarily through the expression and activity of three distinct NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[3][4][6] While all three isoforms catalyze the same reaction, they differ significantly in their regulation, expression patterns, and the amount of NO they produce.[5]

-

Neuronal Nitric Oxide Synthase (nNOS or NOS1): As its name suggests, nNOS is constitutively expressed in neuronal tissue, where it functions as a neurotransmitter.[3][7] Its activity is dependent on calcium and calmodulin, allowing for rapid, transient bursts of NO production in response to neuronal activation.[3][6] nNOS-derived NO plays a crucial role in synaptic plasticity, learning, and memory.[7]

-

Inducible Nitric Oxide Synthase (iNOS or NOS2): Unlike the other isoforms, iNOS expression is typically absent in resting cells but can be induced by immunological stimuli such as cytokines and microbial products.[3][8] Once expressed, iNOS produces large, sustained amounts of NO, independent of intracellular calcium concentrations.[9] This high-output NO production is a key component of the innate immune response, contributing to the cytotoxic and cytostatic activity of macrophages against pathogens and tumor cells.[10][11][12]

-

Endothelial Nitric Oxide Synthase (eNOS or NOS3): Predominantly found in endothelial cells lining blood vessels, eNOS is a constitutive, calcium-calmodulin dependent enzyme.[3][6][13] It is a critical regulator of vascular homeostasis, producing low levels of NO that lead to vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the endothelium.[2][14][15][16]

Quantitative Data on Nitric Oxide Biology

The following tables summarize key quantitative data related to nitric oxide synthase kinetics, physiological nitric oxide concentrations, and the effects of common pharmacological modulators. This information is crucial for designing and interpreting experiments in the field of NO biology.

Table 1: Nitric Oxide Synthase (NOS) Enzyme Kinetics

| Parameter | nNOS (Neuronal) | iNOS (Inducible) | eNOS (Endothelial) | Units | Species | Reference(s) |

| Km for L-Arginine | 1.5 - 6.0 | 2.2 - 32 | 0.9 - 5.0 | µM | Human, Murine, Bovine, Rat | [17] |

| Km for O2 | 23.2 ± 2.8 | 6.3 ± 0.9 | 7.7 ± 1.6 | µM | Bovine, Murine | [18] |

Table 2: Physiological Concentrations of Nitric Oxide and Related Species

| Analyte | Concentration Range | Biological Fluid/Tissue | Condition | Reference(s) |

| NO Metabolites (Nitrite + Nitrate) | 45.1 ± 17.7 | Arterial Plasma | Healthy | [10] |

| 22.5 ± 8.5 | Venous Plasma | Healthy | [10] | |

| 22.8 ± 1.4 | Plasma | Healthy | [12][16] | |

| 15.7 ± 1.1 | Plasma | Essential Hypertension | [12][16] | |

| S-Nitrosothiols (RSNOs) | Low nM to 15 µM | Plasma | Healthy | [2][3][19] |

| NO Production Rate | 0.04 - 0.21 | Cultured Endothelial Cells | Basal | [20] |

| 10.4 | Cultured Endothelial Cells | Shear Stress (6 dyn/cm²) | [20] | |

| ~1 | Activated Macrophages | Upper Bound | [21] |

Table 3: Pharmacological Modulation of the Nitric Oxide System

| Compound | Type | Target | Effect | Potency (IC50 / Dose) | Reference(s) |

| Sodium Nitroprusside (SNP) | NO Donor | sGC | Vasodilation | 0.5-10 µg/kg/min (infusion) | [22] |

| L-NAME (NG-nitro-L-arginine methyl ester) | NOS Inhibitor | All NOS isoforms | Inhibition of NO synthesis, Hypertension | 40 mg/kg/day (in vivo, rats) | [13][23] |

| Aminoguanidine | NOS Inhibitor | Preferentially iNOS | Inhibition of NO synthesis | 2.1 µM (mouse iNOS) | [4] |

| FR038251 | NOS Inhibitor | iNOS | Inhibition of NO synthesis | 1.7 µM (mouse iNOS) | [4] |

| FR038470 | NOS Inhibitor | iNOS | Inhibition of NO synthesis | 8.8 µM (mouse iNOS) | [4] |

Signaling Pathways of Nitric Oxide

The primary and most well-characterized signaling pathway for nitric oxide involves its activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP).[19][24] This NO-cGMP pathway is central to many of the physiological effects of NO, particularly in the cardiovascular and nervous systems.

The NO-cGMP Signaling Pathway

-

NO Synthesis and Diffusion: Upon stimulation, NOS enzymes produce NO from L-arginine. Being a small, lipophilic gas, NO readily diffuses across cell membranes from its site of synthesis to adjacent target cells.[5]

-

Activation of Soluble Guanylate Cyclase (sGC): In the target cell, NO binds to the heme prosthetic group of soluble guanylate cyclase (sGC).[10][19] This binding induces a conformational change in sGC, leading to a several hundred-fold increase in its enzymatic activity.[3]

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[19][24]

-

Downstream Effectors of cGMP: cGMP acts as a second messenger, allosterically activating several downstream targets, including:

-

cGMP-dependent Protein Kinases (PKG): PKG phosphorylates a variety of substrate proteins, leading to diverse cellular responses. In vascular smooth muscle, for example, PKG activation leads to a decrease in intracellular calcium levels and subsequent muscle relaxation (vasodilation).[12][19]

-

Cyclic Nucleotide-gated Ion Channels: These channels are directly gated by cGMP, playing roles in processes like phototransduction and olfaction.

-

Phosphodiesterases (PDEs): cGMP can regulate the activity of certain PDEs, which in turn control the levels of other cyclic nucleotides like cAMP, allowing for cross-talk between signaling pathways.

-

The NO-cGMP signaling pathway is terminated by the action of phosphodiesterases, which hydrolyze cGMP to GMP, thus switching off the signal.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structure of cGMP-dependent Protein Kinase Reveals Novel Site of Interchain Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of nitric oxide and soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4.6. Nitric Oxide Assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Research Portal [iro.uiowa.edu]

- 14. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms associated with cGMP binding and activation of cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Colorimetric Assays for Nitric Oxide Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis for the colorimetric measurement of nitric oxide (NO). We will delve into the most common methods, the Griess assay and the oxyhemoglobin assay, offering detailed insights to ensure accurate and reproducible results in your research.

Introduction to Nitric Oxide and its Measurement

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Due to its short half-life, direct measurement of NO in biological systems is challenging.[2][3] Consequently, its concentration is often determined by quantifying its more stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[4][5][6] Colorimetric assays offer a convenient, cost-effective, and widely accessible method for this purpose.

The Griess Assay: A Robust Method for Nitrite and Nitrate Quantification

The most established and widely used colorimetric method for NO measurement is the Griess assay, first described in 1858.[7] This assay is based on a two-step diazotization reaction.[1][7][8]

Principle of the Griess Reaction:

-

Diazotization: In an acidic environment, sulfanilamide (B372717) reacts with nitrite (NO₂⁻) to form a diazonium salt.[1][7][8]

-

Coupling: This diazonium salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, magenta-colored azo compound.[1][7][8]

The intensity of the resulting color, which can be measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[1][8]

To measure the total NO production, which includes both nitrite and nitrate, a preliminary step is required to reduce nitrate to nitrite.[4][5] This can be achieved through enzymatic methods, using nitrate reductase, or chemical methods, such as with a cadmium reduction column.[4][5][9]

Quantitative Data for Griess-Based Assays

The performance of Griess-based assays can vary depending on the specific kit and protocol used. The following table summarizes typical quantitative data from various commercially available kits.

| Parameter | Griess Assay (Nitrite) | Griess Assay (Total Nitrate/Nitrite) | Source |

| Detection Limit | 0.5 µM - 2.63 µM | 1.0 µM - 10 µM | [8][10][11][12] |

| Linear Range | 1 - 100 µM | 5 - 200 µM | [1][11][13] |

| Wavelength (λmax) | 520 - 570 nm (typically 540 nm) | 520 - 570 nm (typically 540 nm) | [1][8][9][10] |

| Sample Volume | 5 - 150 µL | 5 - 85 µL | [4][6][14] |

| Incubation Time | 10 - 30 minutes | 30 minutes (reduction) + 10-30 minutes (Griess reaction) | [1][8][14] |

Experimental Protocols: The Griess Assay

A. Measurement of Nitrite

This protocol outlines the steps for determining the concentration of nitrite in aqueous samples using a microplate reader.

1. Reagent Preparation:

-

Griess Reagent: Prepare by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water. This mixture should be prepared fresh and protected from light.[1][7]

-

Nitrite Standard Solutions: Prepare a stock solution of sodium nitrite (e.g., 1 mM) in deionized water. From this stock, create a series of standards with concentrations ranging from approximately 1 µM to 100 µM.

2. Assay Procedure:

-

Add 50 µL of each standard or sample to individual wells of a 96-well microplate.

-

Add 50 µL of the prepared Griess reagent to each well.

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.[1][8]

-

Measure the absorbance at 540 nm using a microplate reader.

3. Data Analysis:

-

Subtract the absorbance of the blank (deionized water + Griess reagent) from all standard and sample readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.

B. Measurement of Total Nitrate + Nitrite

This protocol includes an enzymatic reduction step to convert nitrate to nitrite before the Griess reaction.

1. Reagent Preparation:

-

Griess Reagent and Nitrite Standards: Prepare as described in the nitrite measurement protocol.

-

Nitrate Reductase and Cofactors: Reconstitute nitrate reductase and its cofactor (typically NADH or NADPH) according to the manufacturer's instructions.

2. Assay Procedure:

-

Add 50 µL of each standard or sample to individual wells of a 96-well microplate.

-

Add the nitrate reductase and cofactor solution to each well as specified by the kit manufacturer.

-

Incubate the plate at the recommended temperature (often 37°C) for the specified time (e.g., 30 minutes) to allow for the complete reduction of nitrate to nitrite.[8]

-

Add 50 µL of the Griess reagent to each well.

-

Incubate at room temperature for 10-30 minutes, protected from light.

-

Measure the absorbance at 540 nm.

3. Data Analysis:

-

Follow the same data analysis procedure as for the nitrite assay to determine the total nitrite concentration.

-

To determine the nitrate concentration, subtract the nitrite concentration (measured separately without the reduction step) from the total nitrite concentration.

Sample Preparation for the Griess Assay

Proper sample preparation is critical to avoid interferences.

-

Cell Culture Supernatants: Centrifuge to remove any cells or debris.[6] If the medium contains phenol (B47542) red, use a medium without it for the assay, as it can interfere with absorbance readings.

-

Plasma and Serum: Deproteinization is necessary as proteins can precipitate in the acidic Griess reagent.[8] This can be achieved by ultrafiltration using a 10 kDa molecular weight cutoff filter or by chemical precipitation with zinc sulfate.[8][15]

-

Urine: Samples should be diluted (e.g., 1:10) with deionized water.[15]

-

Tissue Homogenates: Homogenize the tissue in an appropriate buffer and centrifuge to pellet cellular debris. The resulting supernatant can then be deproteinized.[16]

Interferences in the Griess Assay

Several substances can interfere with the Griess assay, leading to inaccurate results. These include:

-

Reducing agents: Ascorbic acid and sulfhydryl-containing compounds like glutathione (B108866) can interfere with the diazotization reaction.[6]

-

Proteins: As mentioned, proteins can precipitate and cause turbidity.

-

Anticoagulants: Heparin can interfere with enzymatic nitrate reduction.[8][17] EDTA or citrate (B86180) are recommended alternatives for plasma collection.[17]

-

pH: The Griess reaction is pH-dependent and requires acidic conditions.

The Oxyhemoglobin Assay: A Direct Measurement of Nitric Oxide

An alternative colorimetric method for NO detection is the oxyhemoglobin assay. This method relies on the direct reaction of NO with oxyhemoglobin (OxyHb) to form methemoglobin (MetHb).

Principle of the Oxyhemoglobin Assay:

Nitric oxide rapidly oxidizes the ferrous iron (Fe²⁺) in OxyHb to its ferric state (Fe³⁺), resulting in the formation of MetHb.[18][19] This conversion leads to a characteristic shift in the absorbance spectrum, which can be monitored spectrophotometrically. The increase in absorbance at approximately 401 nm is proportional to the amount of MetHb formed, and thus to the concentration of NO.[7][18][19]

Quantitative Data for the Oxyhemoglobin Assay

The oxyhemoglobin assay is known for its high sensitivity, allowing for the detection of nanomolar concentrations of NO.

| Parameter | Oxyhemoglobin Assay | Source |

| Detection Limit | Nanomolar range (e.g., ~20 pmol/min per g tissue) | [7][9][18] |

| Wavelength (λmax) | ~401 nm (for MetHb) | [7][18] |

| Key Reagents | Oxyhemoglobin | [4] |

| Advantages | High sensitivity, direct measurement of NO | [7][9] |

| Disadvantages | Interference from other reducing/oxidizing agents, requires fresh preparation of oxyhemoglobin | [7] |

Experimental Protocol: The Oxyhemoglobin Assay

This protocol provides a general guideline for measuring NO using the oxyhemoglobin assay in a microplate format.

1. Reagent Preparation:

-

Oxyhemoglobin Solution: Prepare a fresh solution of oxyhemoglobin. Commercially available hemoglobin is often in the methemoglobin form and needs to be reduced. This can be achieved by treating the hemoglobin solution with a slight molar excess of sodium dithionite, followed by removal of the reducing agent via a desalting column. The concentration of the resulting oxyhemoglobin solution should be determined spectrophotometrically.

-

Sample: Prepare the biological sample suspected of producing NO (e.g., cell lysate, purified enzyme).

2. Assay Procedure:

-

In a 96-well plate, add the oxyhemoglobin solution to each well.

-

Add the NO-generating sample to the wells to initiate the reaction.

-

Immediately begin monitoring the change in absorbance at 401 nm over time using a microplate reader with kinetic reading capabilities. A reference wavelength of around 421 nm can also be used to monitor the decrease in oxyhemoglobin.[19]

3. Data Analysis:

-

The rate of NO production is determined from the initial linear rate of increase in absorbance at 401 nm.

-

The concentration of NO can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient for the conversion of oxyhemoglobin to methemoglobin (approximately 38,600 M⁻¹cm⁻¹ at 401 nm), c is the concentration, and l is the path length.[19]

Visualizing the Core Concepts

To better understand the underlying biology and experimental procedures, the following diagrams have been generated.

Nitric Oxide Signaling Pathways

Nitric oxide is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The following diagram illustrates the general signaling cascade initiated by NO.

Experimental Workflow for Total NO Measurement (Griess Assay)

The following diagram outlines the key steps involved in measuring total nitric oxide (nitrite + nitrate) using the Griess assay with enzymatic nitrate reduction.

Logical Relationship of NO Measurement Methods

This diagram illustrates the relationship between nitric oxide and its stable end-products, and which species are measured by the different colorimetric assays.

Conclusion

Colorimetric assays provide accessible and reliable methods for the quantification of nitric oxide in a variety of biological samples. The Griess assay is a robust and well-validated method for measuring the stable end-products of NO, nitrite and nitrate. For more direct and highly sensitive detection of NO, the oxyhemoglobin assay presents a valuable alternative. By understanding the principles, protocols, and potential pitfalls of each method, researchers can confidently and accurately measure nitric oxide to further elucidate its complex role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. researchgate.net [researchgate.net]

- 6. The oxyhemoglobin reaction of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A microtiter-plate assay of nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.co.jp]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Accuracy of detection of carboxyhemoglobin and methemoglobin in human and bovine blood with an inexpensive, pocket-size infrared scanner | PLOS One [journals.plos.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Assay of NOS Activity by the Measurement of Conversion of Oxyhemoglobin to Methemoglobin by NO | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

The Griess Reagent System: A Cornerstone in Biomedical Nitric Oxide Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Griess reagent system stands as a fundamental and widely utilized analytical method in biomedical research for the indirect quantification of nitric oxide (NO). Nitric oxide, a transient and highly reactive gaseous signaling molecule, plays a pivotal role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, immune responses, and inflammation.[1][2][3] Due to its short half-life, direct measurement of NO in biological systems is challenging. The Griess assay circumvents this by measuring nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, providing a reliable index of NO production.[4]

This technical guide provides a comprehensive overview of the Griess reagent system, its underlying chemistry, detailed experimental protocols, and its significance in biomedical research and drug development.

Core Principles of the Griess Reaction

The Griess test, first described by Peter Griess in 1858, is a two-step diazotization reaction.[5][6] The modern Griess reagent system typically utilizes sulfanilamide (B372717) and N-(1-naphthylethylenediamine) dihydrochloride (B599025) (NED) under acidic conditions.[5][6] The reaction proceeds as follows:

-

Diazotization: In an acidic medium, nitrite present in the sample reacts with sulfanilamide to form a diazonium salt.[6][7]

-

Azo Coupling: This intermediate diazonium salt then couples with NED to form a stable, intensely colored azo compound.[6][7]

The resulting magenta-colored product can be spectrophotometrically quantified, with its absorbance being directly proportional to the nitrite concentration in the sample.[7] The absorbance is typically measured at a wavelength between 540 and 548 nm.[8][9][10][11]

Significance in Biomedical Research

The simplicity, cost-effectiveness, and sensitivity of the Griess reagent system have made it an indispensable tool in various fields of biomedical research:

-

Immunology and Inflammation: The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses.[12] The Griess assay is routinely used to measure NO production by immune cells like macrophages and to screen for anti-inflammatory drug candidates.

-

Neuroscience: Nitric oxide acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] The Griess assay helps in studying the role of NO in neuronal signaling, memory formation, and neurodegenerative diseases.

-

Cardiovascular Research: Endothelial NO synthase (eNOS) produces NO, which is a critical vasodilator involved in regulating blood pressure and blood flow.[1][3] The Griess assay is employed to assess endothelial function and to investigate cardiovascular diseases such as hypertension and atherosclerosis.[3]

-

Drug Discovery and Development: The Griess assay serves as a primary screening tool for compounds that modulate NO production.[13] This is crucial for developing drugs targeting NO signaling pathways in various diseases, including cancer and inflammatory disorders.[13]

Quantitative Data Summary

The performance of the Griess assay can vary depending on the specific reagents and the sample matrix. Below is a summary of key quantitative parameters.

| Parameter | Typical Value/Range | Notes |

| Limit of Detection (LOD) | 0.02 - 2.5 µM | Dependent on the specific Griess reagent formulation and sample matrix.[5][6][14][15] |

| Linear Range | Up to 100 µM | The concentration range over which the absorbance is directly proportional to the nitrite concentration.[16] |

| Absorbance Maximum (λmax) | 540 - 548 nm | The optimal wavelength for measuring the absorbance of the colored azo product.[8][9][10][11] |

| Normal Nitrite Levels | Urine: 1-20 µM; Serum: ~2 µM | These are approximate physiological concentrations and can vary.[10][17] |

Experimental Protocols

Accurate and reproducible results with the Griess assay hinge on careful sample preparation and adherence to a standardized protocol.

Reagent Preparation

-

Griess Reagent A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% phosphoric acid.[9]

-

Griess Reagent B (NED Solution): Prepare a 0.1% (w/v) solution of N-(1-naphthylethylenediamine) dihydrochloride in deionized water.[9]

-

Nitrite Standard Solution: Prepare a 100 mM stock solution of sodium nitrite in deionized water. This will be used to generate a standard curve.[10]

Note: Many commercial kits provide ready-to-use solutions.[7][10] Always protect the NED solution from light.[9]

Sample Preparation

Proper sample preparation is critical to avoid interference.

-

Cell Culture Supernatants: Centrifuge the cell culture medium to remove any cells or debris. The supernatant can typically be used directly.

-

Plasma/Serum: Proteins in plasma and serum can interfere with the Griess reaction.[18][19] Deproteinization is necessary and can be achieved by:

-

Urine: Urine samples often require dilution (e.g., 10-fold) with deionized water to bring the nitrite concentration within the linear range of the assay.[10][17]

-

Tissue Homogenates: Homogenize tissues in an appropriate buffer, centrifuge to pellet cellular debris, and then deproteinize the supernatant.

Standard Curve Preparation

A standard curve is essential for quantifying the nitrite concentration in unknown samples.

-

Prepare a working solution of 1 mM Nitrite Standard by diluting the 100 mM stock.[10]

-

Perform serial dilutions of the 1 mM working solution to prepare standards in the desired concentration range (e.g., 0-100 µM) in the same matrix as the samples (e.g., cell culture medium or deproteinized buffer).

Assay Procedure (96-well plate format)

-

Add 50 µL of each standard and sample to individual wells of a clear, flat-bottom 96-well plate.[12][16]

-

Add 50 µL of Griess Reagent A (Sulfanilamide Solution) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.[12]

-

Add 50 µL of Griess Reagent B (NED Solution) to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light.[12]

-

Measure the absorbance at 540 nm using a microplate reader within 30 minutes.[10][12]

Note: Some protocols recommend premixing equal volumes of Reagent A and B immediately before use.[9]

Data Analysis

-

Subtract the absorbance of the blank (0 µM standard) from all other readings.

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the nitrite concentration of the unknown samples by interpolating their absorbance values on the standard curve.[16]

Measurement of Total Nitrite and Nitrate (B79036)

Nitric oxide in biological fluids is oxidized to both nitrite and nitrate (NO₃⁻). To get a more complete picture of total NO production, nitrate must first be reduced to nitrite before performing the Griess assay.[8][9] This is typically achieved using:

-

Nitrate Reductase: An enzymatic method that is highly specific.[8][9]

-

Cadmium Reduction: A chemical method that is also effective.[7]

The total nitrite concentration (representing the sum of initial nitrite and reduced nitrate) is then measured using the Griess assay. The initial nitrite concentration is subtracted from the total nitrite concentration to determine the nitrate concentration.

Limitations and Considerations

While powerful, the Griess assay has limitations:

-

Interference: Biological samples are complex matrices. Proteins, thiols, and other compounds can interfere with the reaction.[18] Proper sample preparation is crucial.

-

pH Sensitivity: The reaction is pH-dependent and requires acidic conditions.

-

Indirect Measurement: The assay measures a stable end-product of NO, not NO itself. Changes in nitrite levels may not always directly reflect real-time changes in NO production.

-

Alternative Methods: For higher sensitivity or to overcome interference, alternative methods like fluorescence-based assays or chemiluminescence are available.[16]

Conclusion

The Griess reagent system remains a valuable and accessible tool for researchers in various biomedical fields. Its ability to provide a quantitative measure of nitric oxide production through the detection of nitrite has significantly contributed to our understanding of the diverse roles of NO in health and disease. By understanding its principles, adhering to rigorous protocols, and being aware of its limitations, researchers can effectively leverage the Griess assay to advance their scientific inquiries and contribute to the development of novel therapeutics.

Visualizations

Caption: Chemical pathway of the Griess reaction for nitrite detection.

Caption: Experimental workflow for the Griess assay.

Caption: Simplified nitric oxide (NO) signaling pathway via cGMP.

References

- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]

- 4. Protocol Griess Test [protocols.io]

- 5. Griess Reagent System [promega.sg]

- 6. Griess test - Wikipedia [en.wikipedia.org]

- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. biotium.com [biotium.com]

- 12. cosmobiousa.com [cosmobiousa.com]

- 13. anygenes.com [anygenes.com]

- 14. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selectscience.net [selectscience.net]

- 16. benchchem.com [benchchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Measurement of nitrite and nitrate in biological fluids by gas chromatography-mass spectrometry and by the Griess assay: problems with the Griess assay--solutions by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies of Nitric Oxide Production Using the Griess Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the Griess reagent for the quantification of nitric oxide (NO) in exploratory research. It covers the core principles of the assay, detailed experimental protocols, data interpretation, and the underlying signaling pathways of NO production.

Introduction: Nitric Oxide in Biological Systems

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] It is a short-lived gaseous molecule that rapidly diffuses across cell membranes.[1][3] Endogenous NO is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1][3] Given its transient nature, direct measurement of NO is challenging. Therefore, its production is often assessed by quantifying its stable, nonvolatile breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[4][5]

The Griess Assay: Principle and Application

The Griess assay is a simple, rapid, and cost-effective colorimetric method for the indirect measurement of NO production by quantifying nitrite concentration.[2][6][7] First described by Peter Griess in 1858, this assay is widely used for various biological samples, including cell culture media, plasma, serum, and urine.[4][5][8]

The assay is based on a two-step diazotization reaction:

-

Under acidic conditions, nitrite reacts with a diazotizing reagent, such as sulfanilamide (B372717) or sulfanilic acid, to form a transient diazonium salt.[4][8][9]

-

This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, colored azo compound.[4][8]

The resulting pink or magenta-colored product has a maximum absorbance at approximately 540-550 nm, and the intensity of the color is directly proportional to the nitrite concentration in the sample.[2][4] The detection limit for the assay typically ranges from 0.5 to 2.5 µM.[5][10]

Caption: Chemical reaction steps of the Griess assay.

Signaling Pathways of Nitric Oxide Production

NO synthesis is tightly regulated. The activity of eNOS and nNOS is calcium-dependent, producing low levels of NO for signaling.[1] In contrast, iNOS is calcium-independent and is typically expressed in response to inflammatory stimuli, producing large, sustained amounts of NO.[1]

A common pathway for eNOS activation involves G-protein coupled receptor (GPCR) activation, leading to an increase in intracellular calcium (Ca²⁺).[3][11] Calcium binds to calmodulin (CaM), and the resulting Ca²⁺-CaM complex activates eNOS to produce NO.[11][12] The NO produced then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent muscle relaxation.[3][11]

Caption: eNOS activation pathway leading to NO production.

Detailed Experimental Protocols

Accurate quantification of nitrite requires careful adherence to protocols. Below are general and cell-specific methodologies.

General Griess Assay Protocol (for 96-well plates)

This protocol is a standard procedure adaptable for cell culture supernatants.

A. Reagent Preparation

-

Griess Reagent A (Diazotizing Reagent): Prepare a 1% (w/v) solution of sulfanilamide in 5% phosphoric acid. Store at 4°C, protected from light.[2][13]

-